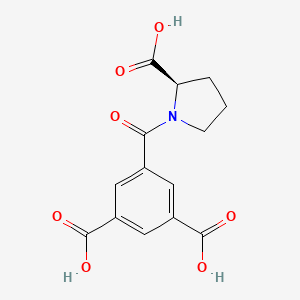
2,2-Diethoxy-6,7-dimethyl-2,3-dihydro-1-benzofuran-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Diethoxy-6,7-dimethyl-2,3-dihydrobenzofuran-5-ol is a chemical compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethoxy-6,7-dimethyl-2,3-dihydrobenzofuran-5-ol typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor under acidic or basic conditions to form the benzofuran core. The diethoxy and dimethyl groups are then introduced through subsequent reactions, such as alkylation or etherification.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, purification techniques such as crystallization or chromatography would be employed to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Diethoxy-6,7-dimethyl-2,3-dihydrobenzofuran-5-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or alkane.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a lead compound for drug development.
Medicine: Its biological activity could make it a candidate for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: It could be used in the development of new materials or as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of 2,2-Diethoxy-6,7-dimethyl-2,3-dihydrobenzofuran-5-ol would depend on its specific biological target. Generally, compounds in the benzofuran family can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The diethoxy and dimethyl groups may influence the compound’s binding affinity and selectivity for these targets, thereby modulating its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-2,3-dihydrobenzofuran: This compound lacks the diethoxy groups, which may result in different chemical and biological properties.
6,7-Dimethyl-2,3-dihydrobenzofuran: This compound lacks the diethoxy groups, which may affect its solubility and reactivity.
Uniqueness
2,2-Diethoxy-6,7-dimethyl-2,3-dihydrobenzofuran-5-ol is unique due to the presence of both diethoxy and dimethyl groups, which can influence its chemical reactivity, solubility, and biological activity. These substitutions may enhance its potential as a versatile building block in synthetic chemistry and as a lead compound in drug discovery.
Eigenschaften
CAS-Nummer |
61530-06-1 |
|---|---|
Molekularformel |
C14H20O4 |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
2,2-diethoxy-6,7-dimethyl-3H-1-benzofuran-5-ol |
InChI |
InChI=1S/C14H20O4/c1-5-16-14(17-6-2)8-11-7-12(15)9(3)10(4)13(11)18-14/h7,15H,5-6,8H2,1-4H3 |
InChI-Schlüssel |
QRWWDPYPQAWMCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1(CC2=CC(=C(C(=C2O1)C)C)O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-1-(2-(hydroxymethyl)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12885513.png)
![4-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12885515.png)


![dicyclohexyl-[2-[4-(2-methoxyphenyl)phenyl]phenyl]phosphane](/img/structure/B12885553.png)
![Bis[o-(N-cyclohexylformimidoyl)phenolato]copper](/img/structure/B12885565.png)

![Ethanol, 2-[methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino]-](/img/structure/B12885568.png)

![Thieno[3,2-c]isoxazole-3-carbaldehyde](/img/structure/B12885573.png)




